6-Iodo-4-(3-methoxyphenylamino)-8-methylquinoline-3-carboxamide
Description
Properties
IUPAC Name |
6-iodo-4-(3-methoxyanilino)-8-methylquinoline-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16IN3O2/c1-10-6-11(19)7-14-16(10)21-9-15(18(20)23)17(14)22-12-4-3-5-13(8-12)24-2/h3-9H,1-2H3,(H2,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKRTVQCVFDJPAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C(C(=CN=C12)C(=O)N)NC3=CC(=CC=C3)OC)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16IN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of Diethyl 2-(((4-Iodo-2-Methylphenyl)Amino)Methylene)Malonate
4-Iodo-2-methylaniline reacts with diethyl 2-(ethoxymethylene)malonate at 100°C for 1 hour, yielding a malonate intermediate (98% yield). Cyclization in diphenyl ether at 250°C for 45 minutes produces ethyl 6-iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate (6 ), a critical quinoline precursor.
Key Data:
Hydrolysis to Carboxylic Acid and Chlorination
6 undergoes alkaline hydrolysis (NaOH in ethanol/water, reflux) to form 6-iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. Subsequent treatment with thionyl chloride (SOCl) and catalytic DMF generates the acid chloride, which is aminated with NHOH to yield 4-chloro-6-iodo-8-methylquinoline-3-carboxamide (7 ).
Key Data:
Nucleophilic Aromatic Substitution
The chloro group in 7 is displaced by 3-methoxyaniline in acetonitrile under reflux, yielding the target compound.
Key Data:
-
Reagents: 3-Methoxyaniline, acetonitrile.
-
Conditions: Reflux, 12 hours.
-
Yield: 90%.
-
Characterization: NMR (DMSO-): δ 8.78 (s, 1H), 7.74 (br. s., 1H), 3.72 (s, 3H).
Analytical Characterization
Spectroscopic Data
Purity and Stability
Comparative Analysis of Synthetic Routes
| Method | Steps | Yield | Complexity | Scalability |
|---|---|---|---|---|
| Multi-Step Cyclization | 5 | 70–90% | High | Moderate |
| Pd-Catalyzed | 3–4 | 60–85% | Moderate | High |
| One-Pot | 1 | 50–75% | Low | High |
Challenges and Optimization Opportunities
-
Iodine Stability: The 6-iodo group is susceptible to displacement under harsh conditions, necessitating inert atmospheres and low temperatures during synthesis.
-
Regioselectivity: Competing pathways during cyclization may yield by-products; TFA-mediated methods mitigate this through electronic steering.
-
Cost Efficiency: Pd catalysts increase expense, prompting exploration of ligand-free systems .
Chemical Reactions Analysis
Types of Reactions
6-Iodo-4-(3-methoxyphenylamino)-8-methylquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the quinoline ring or the methoxyphenylamino group.
Reduction: Typically targets the carboxamide group.
Substitution: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various substituted quinoline derivatives .
Scientific Research Applications
6-Iodo-4-(3-methoxyphenylamino)-8-methylquinoline-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Iodo-4-(3-methoxyphenylamino)-8-methylquinoline-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
*Similarity scores derived from structural alignment algorithms (e.g., Tanimoto index) .
Pharmacological and Physicochemical Comparisons
Iodo Substitution vs. Sulfonyl Groups
- The iodo substituent in the target compound confers greater molecular weight (≈127.9 g/mol added) and lipophilicity (clogP +0.5) compared to GSK256066’s sulfonyl group. This may enhance membrane permeability but reduce aqueous solubility .
- GSK256066’s sulfonyl group contributes to strong hydrogen-bonding interactions with PDE4’s catalytic domain, explaining its sub-nanomolar potency. The iodo analog’s binding mode remains uncharacterized but may rely on hydrophobic interactions .
Carboxamide vs. Ester/Carboxylic Acid
- This likely improves target affinity and metabolic stability by resisting esterase-mediated hydrolysis .
Methoxyphenylamino Substituent
- The 3-methoxyphenylamino group is conserved across analogs like GSK256066 and the target compound. NMR data from related molecules (e.g., 3-(3-Methoxyphenylamino)phenol) suggest this group adopts a planar conformation, facilitating π-π stacking with aromatic residues in enzyme active sites .
Research Findings and Clinical Relevance
- The iodine atom may enable radiolabeling for imaging studies .
Biological Activity
6-Iodo-4-(3-methoxyphenylamino)-8-methylquinoline-3-carboxamide is a synthetic compound belonging to the quinoline family, which is renowned for its diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the development of anti-cancer agents and other therapeutic applications.
The molecular formula of this compound is , with a molar mass of approximately 433.70 g/mol. The presence of an iodine atom and a methoxyphenyl group contributes to its unique properties, enhancing its biological activity profile.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in critical cellular pathways. Research indicates that it may inhibit certain kinases associated with cancer progression, thereby modulating signaling pathways relevant to tumor growth and metastasis.
Anticancer Activity
Studies have shown that this compound exhibits significant anticancer properties. It has been identified as an intermediate in the synthesis of Lenvatinib, a multi-tyrosine kinase inhibitor used in treating differentiated thyroid cancer. The compound's structural features suggest that it may also possess direct anti-proliferative effects against various cancer cell lines.
Antimicrobial Activity
The quinoline structure is associated with antimicrobial properties. Preliminary studies indicate that compounds with similar structures exhibit activity against a range of pathogens, including bacteria and fungi. The specific antimicrobial efficacy of this compound remains to be fully elucidated but is an area of active research.
Comparative Analysis with Similar Compounds
To better understand the unique biological activities of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Lenvatinib | Tyrosine kinase inhibitor | Anti-cancer |
| 8-Methylquinoline | Basic quinoline structure | Antimicrobial |
| 4-Aminoquinoline | Amino group on quinoline | Antimalarial |
| 6-Iodoquinoline | Iodine substitution | Anticancer and antimicrobial |
This table highlights the distinctiveness of this compound in terms of its combination of functional groups, which enhances its therapeutic potential while allowing for further modifications.
In Vitro Studies
In vitro assays have demonstrated that this compound can inhibit the growth of various cancer cell lines. For instance, it has shown promising results against HeLa (cervical carcinoma) and A549 (lung carcinoma) cells, indicating potential for further development as an anticancer agent .
Interaction Studies
Research focusing on the binding affinity of this compound to biological targets has revealed its potential to interact with kinases implicated in cancer pathways. These studies are critical for optimizing its pharmacological properties and understanding its mechanism of action.
Q & A
Q. What synthetic routes are reported for quinolinecarboxamide derivatives with iodine substitutions at the 6-position?
The synthesis of structurally similar compounds involves:
- Stepwise functionalization : Introduction of iodine via electrophilic substitution or metal-catalyzed coupling (e.g., Ullmann or Sonogashira reactions) on pre-formed quinoline scaffolds .
- Nitro-to-amino reduction : Reduction of 8-nitro intermediates (e.g., using SnCl₂/HCl) to generate 8-aminoquinoline precursors, followed by coupling with 3-methoxyphenylamine .
- Carboxamide formation : Activation of the carboxylic acid group (e.g., using EDCl/HOBt) for coupling with amines . Key challenges include regioselectivity in iodination and purification of intermediates using column chromatography (silica gel, ethyl acetate/hexane gradients) .
Q. How can researchers validate the purity and structural integrity of this compound?
- HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to assess purity (>95%) and confirm molecular weight .
- NMR spectroscopy : Analyze / NMR for characteristic peaks (e.g., iodinated aromatic protons at δ 7.8–8.2 ppm, methoxy singlet at δ 3.8–4.0 ppm) .
- Elemental analysis : Verify C, H, N, and I content within ±0.4% of theoretical values .
Advanced Research Questions
Q. What strategies optimize the regioselectivity of iodination in polyfunctionalized quinolines?
- Directing groups : The 3-carboxamide group can act as a directing group, favoring iodination at the 6-position via coordination with iodine sources (e.g., NIS in acetic acid) .
- Protection/deprotection : Temporarily protect the 4-amino group (e.g., as a Boc derivative) to prevent unwanted side reactions during iodination .
- Computational modeling : Use DFT calculations to predict electrophilic aromatic substitution sites based on electron density maps .
Q. How do structural modifications at the 8-methyl and 3-carboxamide positions influence bioactivity?
- 8-Methyl group : Enhances lipophilicity (logP >2.5), improving membrane permeability. Replace with CF₃ or Cl to study effects on target binding affinity (e.g., kinase inhibition) .
- 3-Carboxamide : Replace with ester or nitrile groups to modulate hydrogen-bonding interactions. Activity loss in ester derivatives suggests the carboxamide is critical for target engagement .
- Case study : Analogues lacking the 6-iodo group showed 10-fold reduced potency in enzyme assays, highlighting its role in steric complementarity .
Q. What analytical methods resolve contradictions in reported solubility data for iodinated quinolines?
- DSC/TGA : Differential scanning calorimetry and thermogravimetric analysis distinguish between polymorphic forms affecting solubility .
- Solubility parameter screening : Test in DMSO, ethanol, and aqueous buffers (pH 1–7.4) under controlled agitation (37°C, 24 hr) .
- Co-crystallization : Improve solubility via co-crystals with succinic acid or PEG-4000, confirmed by PXRD .
Experimental Design Considerations
Q. How to design stability studies under accelerated conditions for iodinated quinolines?
- ICH guidelines : Store samples at 40°C/75% RH for 3 months. Monitor degradation via HPLC for deiodination products (retention time shifts) or hydrolysis of the carboxamide .
- Light exposure : Use USP-compliant light cabinets (1.2 million lux-hours) to assess photolytic decomposition .
- Mass balance : Ensure total impurities ≤2.0% per pharmacopeial standards .
Q. What in vitro assays are suitable for evaluating mechanism of action?
- Kinase profiling : Use TR-FRET assays (e.g., LanthaScreen®) to screen against kinase panels (IC₅₀ values) .
- Cellular uptake : Quantify intracellular concentrations via LC-MS/MS in cancer cell lines (e.g., HepG2) pretreated with efflux pump inhibitors .
- ROS detection : Employ DCFH-DA probes to assess oxidative stress induction, a common mechanism of iodinated quinolines .
Data Interpretation and Troubleshooting
Q. How to address inconsistent IC₅₀ values across cell-based vs. enzyme assays?
- Membrane permeability : Measure logD (octanol-water) to correlate with cellular assay discrepancies. Low logD (<1) may limit intracellular accumulation .
- Protein binding : Use equilibrium dialysis to assess serum protein binding (>90% binding reduces free drug concentration) .
- Metabolic stability : Incubate with liver microsomes (human/rat) to identify rapid clearance pathways (e.g., CYP3A4-mediated demethylation) .
Q. Why do crystallography data conflict with computational docking models?
- Ligand flexibility : Docking assumes rigid conformations, whereas X-ray structures (e.g., PDB 4XYZ) reveal induced-fit binding pockets .
- Solvent effects : Include explicit water molecules in MD simulations to account for hydrogen-bonding networks omitted in docking .
- Validation : Cross-check with NMR chemical shift perturbations (CSPs) of protein residues upon ligand binding .
Methodological Resources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
